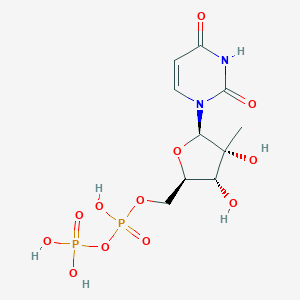
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide, also known as AMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, which makes it a potential candidate for various applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is not fully understood, but it is believed to be related to its antioxidant activity. 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is thought to scavenge free radicals and prevent oxidative damage to cells, which may explain its potential use in the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to induce apoptosis in cancer cells, which may explain its antitumor activity.
Biochemische Und Physiologische Effekte
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its relatively simple synthesis method. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit significant antioxidant and antitumor activity, making it a potential candidate for various applications in scientific research. However, one of the limitations of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide. One direction is to further investigate its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its antitumor activity and its potential use in cancer treatment. Moreover, further studies are needed to determine the mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide and its potential use as an antibacterial and antifungal agent. Additionally, the synthesis of new derivatives of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide may lead to the discovery of compounds with improved properties and efficacy.
Synthesemethoden
The synthesis of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide can be achieved through several methods, including the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. Another synthesis method involves the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate. Both methods result in the formation of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to possess antitumor activity, making it a promising candidate for cancer treatment. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been studied for its potential use as an antibacterial and antifungal agent, as well as a precursor for the synthesis of other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
152569-02-3 |
|---|---|
Produktname |
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide |
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
3-amino-6-methyl-1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-4-3-9-6(8)5(2-7)10(4)11/h3H,1H3,(H2,8,9) |
InChI-Schlüssel |
SKYYYLVWSXOLLZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
Kanonische SMILES |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)








![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)



